molecular formula C10H11NO B8627434 3-Methoxy-4-ethyl-benzonitrile

3-Methoxy-4-ethyl-benzonitrile

Cat. No. B8627434
M. Wt: 161.20 g/mol
InChI Key: SDGVDYHKGCKTHJ-UHFFFAOYSA-N
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Patent
US08003797B2

Procedure details

To a solution of 3-methoxy-4-hydroxybenzonitrile (13-1, 2.0 g, 13.4 mmol) in DCM (67 mL) at −78° C. was added diisopropylethylamine (3.0 mL, 17.4 mmol) followed by triflic anhydride (2.7 mL, 16.0 mmol) and stirred at −78° C. for 1 h. The mixture was poured into a separatory funnel containing a few pieces of ice and then partitioned between ice water and ether. The organic phase was washed with 1N HCl and then 10% Na2CO3, dried over Na2SO4, filtered and concentrated to yield a pale yellow oil. To a solution of this oil (2.7 g, 9.60 mmol) in DMF (96.0 mL) was added tetraethyl tin (3.80 mL, 19.2 mmol), bis(tri-t-butylphosphine) palladium(0) (0.491 g, 0.960 mmol) and LiCl (1.22g, 28.8 mmol) and the system was heated to 80° C. for 1 h in an oil bath. The mixture was partitioned between saturated NaHCO3 and EtOAc. The organic phase was washed with water, brine, dried over Na2SO4, filtered and concentrated. The crude material was purified by gradient elution on silica gel (0 to 20% EtOAc in hexanes) to afford the desired compound (13-2) as a pale yellow crystalline solid. ESI+MS [M+H]+ C10H11NO: 162.1 found, 162.2 required.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
67 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.22 g
Type
reactant
Reaction Step Three
Name
Quantity
96 mL
Type
solvent
Reaction Step Three
Quantity
0.491 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1O)[C:6]#[N:7].[CH:12](N(C(C)C)CC)(C)[CH3:13].S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O.C([Sn](CC)(CC)CC)C.[Li+].[Cl-]>C(Cl)Cl.CN(C=O)C.[Pd].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[CH2:12][CH3:13])[C:6]#[N:7] |f:4.5,8.9.10|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=C(C#N)C=CC1O
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
67 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Step Three
Name
oil
Quantity
2.7 g
Type
reactant
Smiles
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C)[Sn](CC)(CC)CC
Name
Quantity
1.22 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
96 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.491 g
Type
catalyst
Smiles
[Pd].C(C)(C)(C)P(C(C)(C)C)C(C)(C)C.C(C)(C)(C)P(C(C)(C)C)C(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured into a separatory funnel
ADDITION
Type
ADDITION
Details
containing a few pieces of ice
CUSTOM
Type
CUSTOM
Details
partitioned between ice water and ether
WASH
Type
WASH
Details
The organic phase was washed with 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
10% Na2CO3, dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a pale yellow oil
TEMPERATURE
Type
TEMPERATURE
Details
the system was heated to 80° C. for 1 h in an oil bath
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between saturated NaHCO3 and EtOAc
WASH
Type
WASH
Details
The organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by gradient elution on silica gel (0 to 20% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C#N)C=CC1CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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